2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
CAS No.: 2097915-45-0
Cat. No.: VC4539415
Molecular Formula: C21H27N3O
Molecular Weight: 337.467
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097915-45-0 |
|---|---|
| Molecular Formula | C21H27N3O |
| Molecular Weight | 337.467 |
| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
| Standard InChI | InChI=1S/C21H27N3O/c25-21-14-19-8-4-5-9-20(19)22-24(21)16-18-10-12-23(13-11-18)15-17-6-2-1-3-7-17/h1-3,6-7,14,18H,4-5,8-13,15-16H2 |
| Standard InChI Key | IBYDQHSRJBKJMO-UHFFFAOYSA-N |
| SMILES | C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=CC=CC=C4 |
Introduction
The compound 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered interest in pharmaceutical and chemical research due to its structural properties and potential biological activities. This article delves into the compound's chemical structure, synthesis, pharmacological potential, and related research findings.
Molecular Formula and Weight
Structural Features
The compound consists of:
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A benzylpiperidine moiety attached to a hexahydrocinnolinone framework.
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Two methoxy groups on the aromatic ring, contributing to its electronic and steric properties.
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A piperidine ring that enhances its potential for biological activity.
IUPAC Name
The IUPAC name of the compound is (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one .
SMILES Notation
The SMILES representation is:
textCOC1=C(C=C2C(=C1)CC(C2=O)CCC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
This notation provides a shorthand for the compound's structural configuration .
General Synthesis
The synthesis of 2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves:
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Formation of the Piperidine Ring: Starting with benzylamine derivatives.
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Coupling with Hexahydrocinnolinone Framework: Using alkylation or reductive amination methods.
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Functionalization: Addition of methoxy groups via methylation reactions to enhance solubility and bioavailability.
Challenges in Synthesis
Key challenges include:
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Maintaining stereochemical integrity during piperidine ring formation.
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Avoiding side reactions during methoxy group addition.
Therapeutic Applications
Potential applications include:
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Treatment of neurological diseases such as Parkinson's or Alzheimer's.
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Use as a precursor for drug development targeting monoamine transporters.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.0 g/mol |
| IUPAC Name | (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
| SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CCC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |
| Pharmacological Targets | Dopamine Transporter (DAT), Muscarinic Receptor M4 |
| Therapeutic Potential | Neurological disorders (e.g., schizophrenia, Parkinson’s disease) |
Biological Activity
Studies on structurally similar compounds reveal:
Solubility and Bioavailability
Methoxy substitutions improve water solubility and bioavailability compared to unsubstituted analogs .
Toxicity and Safety
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